molecular formula C14H9BrN2 B11838460 6-Bromo-2-(pyridin-2-yl)quinoline

6-Bromo-2-(pyridin-2-yl)quinoline

Cat. No.: B11838460
M. Wt: 285.14 g/mol
InChI Key: TXOTVNNBWVLKAB-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyridin-2-yl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of both bromine and pyridine moieties in the structure of this compound makes it a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(pyridin-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyridin-2-yl)quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups.

    Oxidation Reactions: Major products are quinoline N-oxides.

    Reduction Reactions: Products include dihydroquinoline derivatives.

Scientific Research Applications

6-Bromo-2-(pyridin-2-yl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyridin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(pyridin-4-yl)quinoline
  • 6-Bromo-2-(pyridin-3-yl)quinoline
  • 2-(Pyridin-2-yl)quinoline

Uniqueness

6-Bromo-2-(pyridin-2-yl)quinoline is unique due to the specific positioning of the bromine and pyridine moieties, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

6-bromo-2-pyridin-2-ylquinoline

InChI

InChI=1S/C14H9BrN2/c15-11-5-7-12-10(9-11)4-6-14(17-12)13-3-1-2-8-16-13/h1-9H

InChI Key

TXOTVNNBWVLKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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